![molecular formula C19H18ClN3O3 B4393137 N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4393137.png)
N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Oxadiazole derivatives, including compounds structurally related to N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, are of significant interest due to their diverse biological activities and potential in various applications. Their synthesis often involves multi-step reactions, utilizing heterocyclic intermediates and specific functional group transformations.
Synthesis Analysis
The synthesis of related oxadiazole compounds involves converting various organic acids into corresponding esters, hydrazides, and then oxadiazole derivatives through cyclization reactions. For instance, Aziz‐ur‐Rehman et al. (2016) detailed the preparation of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, showcasing the typical process of synthesizing oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their biological activity. Single-crystal X-ray analysis often provides unambiguous structure determination, as demonstrated in the synthesis and structural analysis of pyrazolyl and oxadiazole compounds by Kumarasinghe et al. (2009), which highlights the importance of molecular conformation and crystal packing (Kumarasinghe et al., 2009).
properties
IUPAC Name |
N-(2-chlorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-2-25-16-10-6-3-7-13(16)19-22-18(26-23-19)12-11-17(24)21-15-9-5-4-8-14(15)20/h3-10H,2,11-12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGQRRUFNULPIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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